molecular formula C11H12ClFO3 B8335953 3-(4-Chlorophenyl)-2-fluoro-3-hydroxypropionic acid ethyl ester

3-(4-Chlorophenyl)-2-fluoro-3-hydroxypropionic acid ethyl ester

Cat. No. B8335953
M. Wt: 246.66 g/mol
InChI Key: MFNTULTXVYFBLI-UHFFFAOYSA-N
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Patent
US07576135B2

Procedure details

Zinc powder (1.96 g) was added to 4-chlorobenzaldehyde (141 mg) dissolved in benzene (20 mL), and a catalytic amount of iodine was added to the mixture while refluxing by heating. Ethyl bromofluoroacetate (185 mg) in benzene (2.5 mL) was added dropwise thereto, followed by stirring for 2.5 hours. The reaction mixture was cooled by ice, 1N hydrochloric acid (12.5 mL) was added thereto, and the resultant mixture was stirred at room temperature for 1.5 hours. Water and ethyl acetate were added thereto for partiton. The aqueous layer was extracted with ethyl acetate. The organic layers were combined, and dried over sodium sulfate anhydrate. The solvent was distilled away under reduced pressure. The residue was purified by preparative thin layer chromatography (hexane:ethyl acetate=3:1), to thereby give the title compound (diastereomer mixture) (117 mg) as a colorless oil.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
185 mg
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Quantity
12.5 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
141 mg
Type
reactant
Reaction Step Seven
Name
Quantity
1.96 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.II.Br[CH:13]([F:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15].Cl>C1C=CC=CC=1.[Zn].C(OCC)(=O)C.O>[CH2:17]([O:16][C:14](=[O:15])[CH:13]([F:19])[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([Cl:1])=[CH:3][CH:4]=1)[OH:7])[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
185 mg
Type
reactant
Smiles
BrC(C(=O)OCC)F
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
12.5 mL
Type
reactant
Smiles
Cl
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Seven
Name
Quantity
141 mg
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
1.96 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while refluxing
TEMPERATURE
Type
TEMPERATURE
Details
by heating
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate anhydrate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative thin layer chromatography (hexane:ethyl acetate=3:1)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)OC(C(C(O)C1=CC=C(C=C1)Cl)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 117 mg
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.